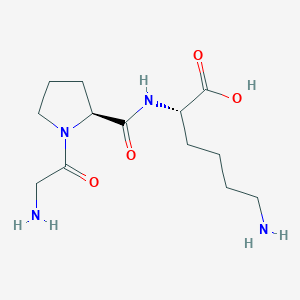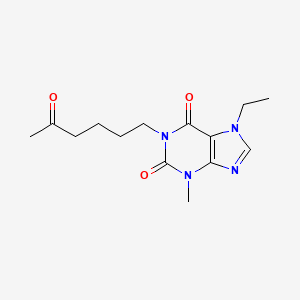
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to cell growth, apoptosis, and signal transduction. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-:
1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-:
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-7-ethyl-3-methyl-1-(5-oxohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
55242-59-6 |
|---|---|
Formule moléculaire |
C14H20N4O3 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
7-ethyl-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O3/c1-4-17-9-15-12-11(17)13(20)18(14(21)16(12)3)8-6-5-7-10(2)19/h9H,4-8H2,1-3H3 |
Clé InChI |
MROQSUMVRJJJLI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


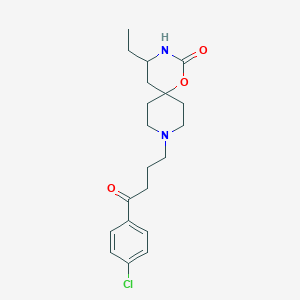
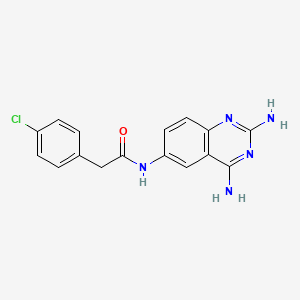
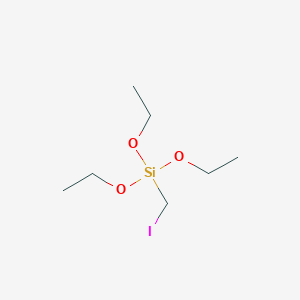
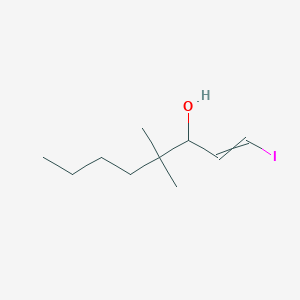
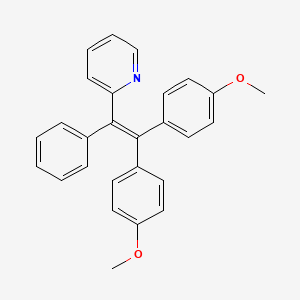
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
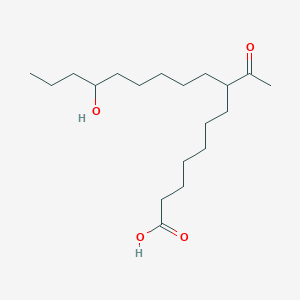
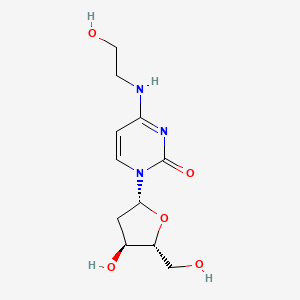
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
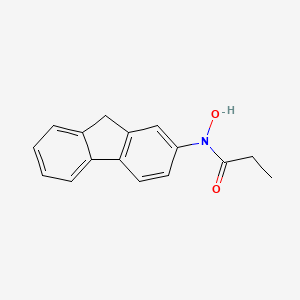
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)


